molecular formula C17H12Cl2N4O B2710485 3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284275-59-7

3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2710485
CAS RN: 1284275-59-7
M. Wt: 359.21
InChI Key: HWTOLCZNMSJLMI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H12Cl2N4O and its molecular weight is 359.21. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Dynamics

A comprehensive study on the vibrational spectroscopic properties and molecular dynamic simulations of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a closely related derivative, was conducted. This research provides insights into the quantum chemical aspects, electronic structure, and theoretical geometry optimization of the molecule, contributing significantly to our understanding of its stability and reactivity properties. The study also explores potential energy distributions and natural bond orbital analysis, assessing the molecule's stability from hyper-conjugative interactions and charge delocalization. Moreover, molecular docking results suggest its potential as an inhibitor of CDK2, aligning with prior studies (Pillai et al., 2017).

Corrosion Protection and Adsorption Studies

The effectiveness of carbohydrazide-pyrazole compounds in corrosion protection was evaluated through electrochemical and computational approaches. Specifically, synthesized derivatives exhibited significant inhibition efficiency towards mild steel corrosion in acidic solutions, demonstrating their potential in industrial applications. The protective layer formation on metal surfaces was confirmed via topographical analysis, and the molecular orbital energy, alongside adsorption behavior, was examined through Density Functional Theory (DFT) and Monte-Carlo simulations (Paul, Yadav, & Obot, 2020).

Antimicrobial Evaluation of Pyrazole Integrated Compounds

A novel series of pyrazole integrated compounds was synthesized and assessed for antimicrobial activity. The study found that these compounds, characterized by analytical and spectral methods, displayed a range of antimicrobial efficacies against both bacterial and fungal species. This investigation underlines the potential of pyrazole derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Ningaiah et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-13-5-1-11(2-6-13)10-20-23-17(24)16-9-15(21-22-16)12-3-7-14(19)8-4-12/h1-10H,(H,21,22)(H,23,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTOLCZNMSJLMI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

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